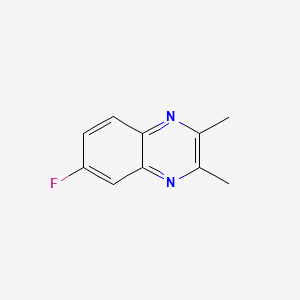![molecular formula C27H44O5 B579650 (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol CAS No. 18587-06-9](/img/structure/B579650.png)
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol is a steroidal sapogenin, a type of natural product derived from plants. It is specifically a spirostanol, characterized by its spiroketal structure. This compound is known for its presence in certain species of the Dioscorea genus, commonly referred to as yams. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol can be synthesized from naturally occurring sapogenins such as yonogenin. The synthesis involves several steps, including oxidation, reduction, and isomerization reactions. One common method starts with the oxidation of yonogenin to form a ketone intermediate, followed by reduction to yield the desired isodiotigenin. The reaction conditions typically involve the use of strong oxidizing agents and reducing agents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of isodiotigenin often involves the extraction of sapogenins from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The chemical modification steps are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. The use of biotechnological methods, such as microbial transformation, is also being explored to enhance the efficiency and yield of isodiotigenin production .
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Formation of alcohols or hydrocarbons using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenation agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of isodiotigenin, which can be further utilized in synthetic chemistry or biological studies .
Aplicaciones Científicas De Investigación
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of steroidal drugs, cosmetics, and dietary supplements.
Mecanismo De Acción
The mechanism of action of isodiotigenin involves its interaction with various molecular targets and pathways:
Molecular Targets: (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol interacts with enzymes involved in steroid metabolism, such as cytochrome P450 enzymes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol is similar to other steroidal sapogenins such as diosgenin and tigogenin. it is unique in its specific structural configuration and biological activities:
Diosgenin: Known for its use in the synthesis of steroidal drugs, particularly corticosteroids and contraceptives.
Tigogenin: Similar in structure but differs in the stereochemistry of certain functional groups.
The uniqueness of isodiotigenin lies in its distinct spirostanol structure, which imparts specific biological properties and makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
18587-06-9 |
|---|---|
Fórmula molecular |
C27H44O5 |
Peso molecular |
448.644 |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)11-19-16-5-6-18-23(29)24(30)20(28)12-26(18,4)17(16)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18-,19+,20+,21+,22+,23-,24-,25+,26-,27-/m1/s1 |
Clave InChI |
LLBKWFWTEWVDKM-ZJVUSWLDSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


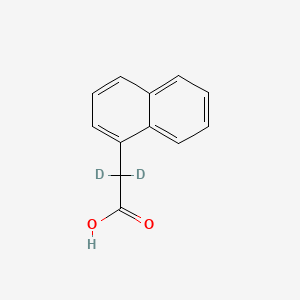
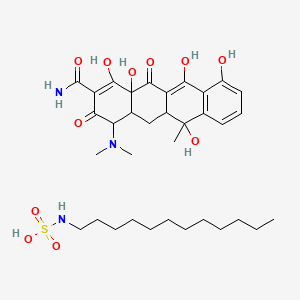
![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)
![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)
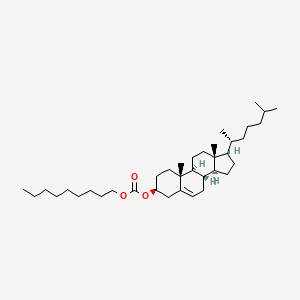
![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
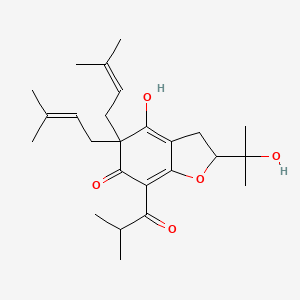
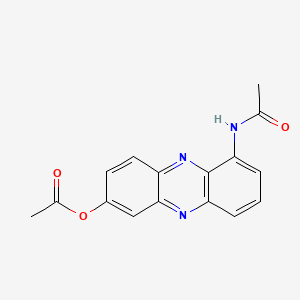
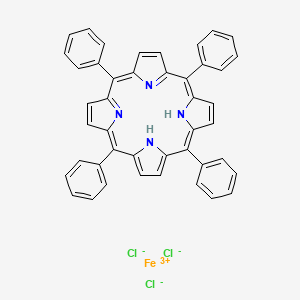
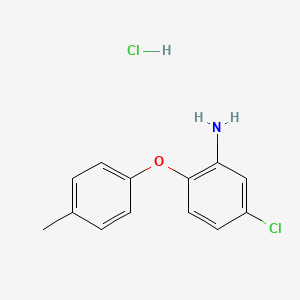
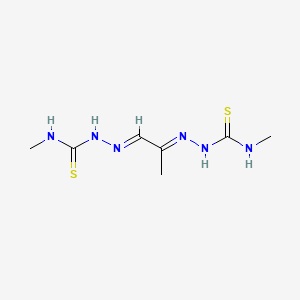
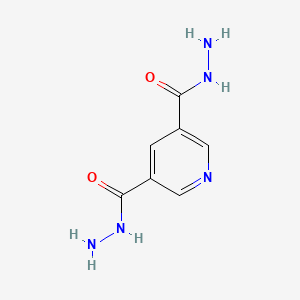
![N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide](/img/structure/B579589.png)
